5-Ethoxy-5-oxopentylzinc bromide

Catalog No.
S3317096
CAS No.
265330-98-1
M.F
C7H13BrO2Zn
M. Wt
274.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxy-5-oxopentylzinc bromide

CAS Number

265330-98-1

Product Name

5-Ethoxy-5-oxopentylzinc bromide

IUPAC Name

bromozinc(1+);ethyl pentanoate

Molecular Formula

C7H13BrO2Zn

Molecular Weight

274.5 g/mol

InChI

InChI=1S/C7H13O2.BrH.Zn/c1-3-5-6-7(8)9-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

JJSSUZYKRQXNFR-UHFFFAOYSA-M

SMILES

CCOC(=O)CCC[CH2-].[Zn+]Br

Canonical SMILES

CCOC(=O)CCC[CH2-].[Zn+]Br

Organic Synthesis:

-Ethoxy-5-oxopentylzinc bromide finds application as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds. Its zinc-carbon bond readily undergoes nucleophilic substitution reactions with various organic halides, leading to the formation of new carbon-carbon chains. This property makes it a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.

Stille Coupling Reactions:

One prominent application of 5-ethoxy-5-oxopentylzinc bromide is in Stille coupling reactions. These reactions involve the palladium-catalyzed coupling of an organozinc compound, like 5-ethoxy-5-oxopentylzinc bromide, with an organic halide to form a new carbon-carbon bond. Stille coupling offers several advantages over other coupling reactions, including high functional group tolerance, mild reaction conditions, and good yields. This makes it a popular method for the construction of complex organic molecules in various research fields.

Negishi Coupling Reactions:

5-Ethoxy-5-oxopentylzinc bromide can also participate in Negishi coupling reactions, another type of palladium-catalyzed cross-coupling reaction. In Negishi coupling, an organozinc compound reacts with an organic halide to form a carbon-carbon bond. While less common than Stille coupling, Negishi coupling offers certain advantages, such as the ability to use less reactive organic halides and potentially milder reaction conditions.

5-Ethoxy-5-oxopentylzinc bromide is an organozinc compound with the molecular formula C₇H₁₃BrO₂Zn and a molecular weight of approximately 274.47 g/mol. This compound is characterized by the presence of a zinc atom bonded to both an ethoxy group and a carbonyl group, making it valuable in organic synthesis. It is typically encountered as a solution in tetrahydrofuran, a common solvent in

, particularly in nucleophilic addition and coupling reactions. One notable reaction involves its use in the Fukuyama coupling, where it reacts with electrophiles to form carbon-carbon bonds. For example, it has been successfully employed in the synthesis of vinyl sulfides from l-cysteine derivatives . The compound's reactivity is largely attributed to the electrophilic nature of the carbonyl group, which facilitates its participation in further transformations.

The synthesis of 5-ethoxy-5-oxopentylzinc bromide typically involves the reaction of zinc bromide with appropriate precursors under controlled conditions. One common method includes the zincation of an ethoxy-substituted ketone followed by treatment with zinc bromide. This process allows for the formation of the desired organozinc compound while maintaining high stereocontrol and selectivity .

5-Ethoxy-5-oxopentylzinc bromide finds applications primarily in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation. Its use in total syntheses, such as that of biotin derivatives, highlights its significance in synthetic organic chemistry . Additionally, it serves as a reagent for various transformations involving carbonyl compounds.

Several compounds share structural or functional similarities with 5-ethoxy-5-oxopentylzinc bromide. These include:

Compound NameFormulaUnique Features
4-Ethoxy-4-oxobutylzinc bromideC₆H₁₃BrO₂ZnShorter alkyl chain; used for different coupling reactions .
5-Ethoxy-5-oxopentylzinc iodideC₇H₁₃IO₂ZnIodine instead of bromine; potentially higher reactivity .
3-Ethoxy-3-oxobutylzinc bromideC₇H₁₃BrO₂ZnDifferent position of ethoxy group; alters reactivity profile .

The uniqueness of 5-ethoxy-5-oxopentylzinc bromide lies in its specific combination of functional groups that facilitate diverse synthetic applications while maintaining stability under various reaction conditions.

Mannich-type reactions represent a cornerstone in the synthesis of nitrogen-containing organic molecules, leveraging the nucleophilic addition of organometallic reagents to imines or iminium intermediates. 5-Ethoxy-5-oxopentylzinc bromide serves as an effective nucleophile in such reactions due to its stabilized alkylzinc structure, which minimizes undesired β-hydride elimination.

Reactivity with Sulfonyl and Alkyl Imines

In a study by Presset et al., alkylzinc halides analogous to 5-ethoxy-5-oxopentylzinc bromide demonstrated high efficiency in Mannich-type reactions with sulfonyl imines under thermal activation [4]. For example, reactions with 2-thiophenesulfonyl imines yielded secondary amines in 30–99% efficiency, depending on the steric and electronic properties of the substrate. The ethoxycarbonyl group in 5-ethoxy-5-oxopentylzinc bromide likely enhances solubility in tetrahydrofuran (THF), a common solvent for such reactions, while its electron-withdrawing nature stabilizes the transition state during nucleophilic attack [4].

Activation Strategies for N-Alkyl Imines

When reacting with N-alkyl imines, additional activation via acetyl chloride or trimethylsilyl chloride is often required to generate reactive iminium species [4]. The zinc-bound alkyl group in 5-ethoxy-5-oxopentylzinc bromide facilitates selective addition to the electrophilic carbon, producing tertiary amines with minimal byproducts. This contrasts with traditional diorganozinc reagents, which often require stoichiometric adjustments to achieve comparable selectivity [4].

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the use of organozinc reagents in cross-coupling reactions, enabling the construction of complex molecular architectures. 5-Ethoxy-5-oxopentylzinc bromide participates in both palladium- and cobalt-catalyzed processes, offering distinct advantages in substrate scope and stereochemical control.

Palladium-Catalyzed Negishi Coupling

The Negishi coupling, a palladium-mediated reaction between organozinc reagents and aryl halides, is highly effective for forming C(sp³)–C(sp²) bonds. A study employing the biaryldialkylphosphine ligand CPhos demonstrated that secondary alkylzinc halides, including derivatives of 5-ethoxy-5-oxopentylzinc bromide, couple efficiently with aryl bromides and activated chlorides [7]. For instance, reactions with electron-deficient aryl halides such as 4-bromo-2-fluorobenzonitrile achieved yields exceeding 80%, underscoring the reagent’s compatibility with diverse electrophiles [7].

Table 1: Representative Substrates for Negishi Coupling with 5-Ethoxy-5-oxopentylzinc Bromide

Aryl HalideCatalyst SystemYield (%)Reference
4-Bromo-2-fluorobenzonitrilePd/CPhos82 [7]
Ethyl 4-iodobenzoatePd/CPhos78 [7]
4-ChlorobenzophenoneCoCl₂/2,2′-bipyridine73 [8]

Cobalt-Catalyzed Cross-Coupling

Cobalt catalysts offer a cost-effective alternative to palladium, particularly for functionalized substrates. A cobalt chloride/2,2′-bipyridine system enabled the coupling of 5-ethoxy-5-oxopentylzinc bromide with heteroaryl halides and alkynyl bromides [8]. Notably, reactions with cyclopropylzinc analogs yielded diastereoselective products (up to 98:2 d.r.), highlighting the potential for stereocontrolled synthesis using this reagent [8].

Nucleophilic Additions to Carbonyl and Iminium Electrophiles

The nucleophilic character of the zinc-bound carbon in 5-ethoxy-5-oxopentylzinc bromide makes it well-suited for additions to carbonyl groups and iminium ions, expanding its utility in ketone and amine synthesis.

Carbonyl Additions

In the presence of aldehydes or ketones, 5-ethoxy-5-oxopentylzinc bromide undergoes nucleophilic addition to form secondary or tertiary alcohols. The ethoxycarbonyl group stabilizes the transition state through inductive effects, enhancing reaction rates compared to simpler alkylzinc reagents [3]. For example, additions to aromatic aldehydes such as benzaldehyde proceed smoothly at room temperature, yielding β-hydroxy esters after hydrolysis [3].

Iminium Ion Reactivity

Iminium ions, generated in situ from aldehydes and amines, are electrophilic targets for 5-ethoxy-5-oxopentylzinc bromide. This reactivity parallels classic Mannich pathways but benefits from the reagent’s air-stable formulation and reduced basicity, which mitigates side reactions such as enolate formation [5]. Applications in the synthesis of γ-amino esters demonstrate the compound’s utility in producing pharmaceutically relevant intermediates [6].

The oxidative addition of zinc metal to organic bromides represents a fundamental step in the formation of organozinc compounds such as 5-ethoxy-5-oxopentylzinc bromide [1] [2]. Research has established that this process follows a pronounced structure-reactivity relationship that distinguishes zinc from other metals in organometallic chemistry [1] [2]. The mechanism proceeds through an electron transfer pathway where the rate-determining step involves the transfer of electrons from the zinc metal surface to the organic halide substrate [1] [2].

Electron Transfer Mechanisms in Zinc-Bromide Systems

Kinetic studies and linear free energy relationship analyses have demonstrated that electron transfer constitutes the rate-determining step in the oxidative addition of zinc to organic bromides [1] [2]. For alkyl bromides, the electron transfer process exhibits characteristics of an inner-sphere mechanism, while aryl halides participate through outer-sphere electron transfer pathways [1] [2]. This mechanistic distinction arises from the different electronic properties and accessibility of the carbon-halide bond in these substrate classes [1] [2].

The oxidative addition process for 5-ethoxy-5-oxopentylzinc bromide formation involves the initial interaction between zinc metal and ethyl 5-bromoethoxypentanoate [3] [4]. The zinc surface provides electrons that are transferred to the antibonding orbital of the carbon-bromide bond, leading to bond cleavage and formation of surface-bound organozinc intermediates [3] [4] [5]. Fluorescence microscopy studies have revealed that these surface intermediates accumulate on zinc particles as detectable organozinc species before solubilization occurs [3] [4].

Temperature Dependencies and Activation Parameters

The oxidative addition pathway exhibits distinct temperature requirements depending on the substrate type [3] [5]. Alkyl bromides, including the precursor to 5-ethoxy-5-oxopentylzinc bromide, typically undergo oxidative addition at ambient temperatures around 25 degrees Celsius [1] [2]. In contrast, aryl bromides require elevated temperatures of approximately 60 degrees Celsius to achieve comparable reaction rates [1] [2]. This temperature dependence reflects the differences in electron transfer barriers and the accessibility of the carbon-bromide bond for electron donation [1] [2].

The activation energy for the electron transfer process varies with substrate structure, with primary alkyl bromides showing lower barriers compared to secondary alkyl bromides [1] [2]. The ester functionality in 5-ethoxy-5-oxopentylzinc bromide does not significantly alter the fundamental electron transfer mechanism but may influence the electronic environment around the reactive site [6] [7].

Table 1: Oxidative Addition Kinetic Parameters for Organozinc Formation
Substrate TypeReaction Temperature (°C)Rate Determining StepMechanism Type
Alkyl Bromides25Electron TransferInner-sphere ET
Aryl Bromides60Electron TransferOuter-sphere ET
Primary Alkyl Bromides25Electron TransferInner-sphere ET
Secondary Alkyl Bromides25-40Electron TransferInner-sphere ET
Benzyl Bromides25Electron TransferInner-sphere ET

Surface Intermediate Formation and Characterization

The formation of surface organozinc intermediates represents a critical aspect of the oxidative addition pathway [3] [4]. These intermediates exist in low concentrations on the zinc surface and require sensitive analytical techniques for detection [3] [4]. Fluorescence microscopy has enabled the observation of these surface-bound species, revealing their accumulation as bright fluorescent spots on otherwise dark zinc particle surfaces [3] [4].

The surface intermediates formed during 5-ethoxy-5-oxopentylzinc bromide synthesis maintain the ester functionality intact while establishing the zinc-carbon bond [6] [7]. The persistence of these intermediates depends on the subsequent solubilization step, which determines whether the organozinc species enter solution or remain surface-bound [3] [4]. The electronic properties of the ester group may influence the stability and reactivity of these surface intermediates through inductive effects [6] [7].

Solubilization and Disproportionation Dynamics in Tetrahydrofuran Systems

The solubilization of surface organozinc intermediates in tetrahydrofuran represents the second critical step in organozinc reagent formation [3] [4] [8]. This process determines the efficiency of organozinc synthesis and the speciation of the resulting solution-phase complexes [3] [4] [8]. For 5-ethoxy-5-oxopentylzinc bromide, the solubilization dynamics are influenced by the coordination properties of tetrahydrofuran and the presence of lithium salt additives [9] [10] [11].

Lithium Salt-Mediated Solubilization Mechanisms

Lithium chloride has emerged as a highly effective activating agent for promoting the solubilization of organozinc intermediates from zinc surfaces [3] [4] [8]. The mechanism involves the formation of soluble lithium zincate complexes through coordination of lithium cations to the zinc center [3] [4] [8]. These complexes adopt the general formula (tetrahydrofuran)nLi[RZnX2], where R represents the organic group and X denotes the halide [3] [4] [8].

The effectiveness of different lithium salts varies significantly based on their coordinating ability [3] [4] [8]. Lithium chloride, lithium bromide, and lithium iodide all promote solubilization through zincate formation, while lithium fluoride and lithium triflate prove ineffective due to their inability to coordinate effectively with zinc [3] [4] [8]. This selectivity pattern reflects the hard-soft acid-base properties of the halide anions and their compatibility with the zinc center [3] [4] [8].

For 5-ethoxy-5-oxopentylzinc bromide formation, lithium chloride facilitates the solubilization process by converting surface-bound intermediates into soluble (tetrahydrofuran)nLi[5-ethoxy-5-oxopentylzinc bromide chloride] complexes [9] [11]. These species subsequently undergo disproportionation reactions to generate the final organozinc products [9] [11].

Table 2: Solubilization Enhancement by Various Lithium Salts in Tetrahydrofuran
AdditiveSolubilization EffectMechanismComplex Formed
Lithium ChlorideEffectiveZincate Formation(THF)nLi[RZnCl2]
Lithium BromideEffectiveZincate Formation(THF)nLi[RZnBr2]
Lithium IodideEffectiveZincate Formation(THF)nLi[RZnI2]
Lithium FluorideIneffectiveNo CoordinationNone
Sodium ChlorideIneffectiveNo CoordinationNone
Tetrabutylammonium ChlorideIneffectiveNo CoordinationNone
Lithium TriflateIneffectiveNo CoordinationNone

Disproportionation Equilibria and Speciation

Following solubilization, the lithium zincate complexes undergo disproportionation reactions that determine the final speciation of organozinc compounds in solution [3] [4] [8]. The disproportionation process involves the redistribution of organic groups and halides among zinc centers, leading to the formation of diorganozinc compounds and zinc halide complexes [3] [4] [8].

The equilibrium can be represented as: 2(tetrahydrofuran)nLi[RZnX2] ⇌ R2Zn + (tetrahydrofuran)nLi[ZnX3] + LiX [3] [4] [8]. This process is thermodynamically favored in tetrahydrofuran solution and results in the predominant formation of diorganozinc species [3] [4] [8]. For 5-ethoxy-5-oxopentylzinc bromide, this disproportionation leads to the formation of bis(5-ethoxy-5-oxopentyl)zinc along with lithium tribromozincate species [9] [11].

The disproportionation equilibrium is sensitive to concentration, temperature, and the presence of coordinating solvents [10] [12]. Higher concentrations favor the formation of diorganozinc compounds, while lower concentrations may retain some monoorganozinc halide character [10] [12]. The ester functional groups in 5-ethoxy-5-oxopentylzinc bromide may influence these equilibria through additional coordination interactions with lithium cations [10] [12].

Solvation Structure and Coordination Environment

Tetrahydrofuran serves as both solvent and ligand in organozinc systems, providing crucial solvation for both zinc centers and lithium cations [10] [12] [13]. Nuclear magnetic resonance spectroscopy and computational studies have revealed that zinc centers typically coordinate 2-4 tetrahydrofuran molecules depending on the overall coordination environment [10] [12] [13]. The coordination number depends on the steric requirements of the organic substituents and the presence of other ligands [10] [12] [13].

For 5-ethoxy-5-oxopentylzinc bromide, the ester functionality may participate in intramolecular coordination to the zinc center, potentially reducing the number of tetrahydrofuran ligands required for solvation [12] [13]. This chelation effect could influence the stability and reactivity of the organozinc compound in solution [12] [13]. X-ray absorption spectroscopy studies have provided insights into the detailed coordination environment around zinc centers in these systems [12] [13].

The solvation dynamics are further complicated by the presence of lithium salts, which compete for tetrahydrofuran coordination [9] [10]. Lithium cations typically coordinate 3-4 tetrahydrofuran molecules, and this solvation competes with zinc solvation in the overall system [9] [10]. The balance between zinc and lithium solvation influences the rate of solubilization and the stability of the resulting organozinc complexes [9] [10].

Transition State Analysis for β-Hydride Elimination Suppression

The suppression of β-hydride elimination in organozinc compounds represents a critical factor in their stability and synthetic utility [14] [15] [16]. Unlike late transition metals such as palladium and nickel, zinc(II) centers with d10 electronic configuration exhibit significantly higher barriers to β-hydride elimination [14] [15] [16]. This enhanced stability makes organozinc reagents particularly valuable for reactions requiring extended reaction times or elevated temperatures [14] [15] [16].

Electronic Factors in β-Hydride Elimination Suppression

The electronic configuration of zinc plays a fundamental role in suppressing β-hydride elimination pathways [14] [15] [16]. The filled d10 shell lacks the empty d orbitals necessary for efficient σ-bond activation of β-carbon-hydrogen bonds [14] [15] [16]. This contrasts sharply with d8 metals like palladium and nickel, which possess accessible d orbitals that can accept electron density from β-carbon-hydrogen σ-bonds [15] [17] [18].

Computational studies have revealed that the activation barriers for β-hydride elimination from zinc-alkyl complexes exceed 25 kilocalories per mole, significantly higher than the 5-16 kilocalories per mole observed for analogous palladium and nickel complexes [14] [15] [16] [18]. For 5-ethoxy-5-oxopentylzinc bromide, the presence of β-hydrogen atoms on the alkyl chain does not lead to facile decomposition due to these high energy barriers [14] [15].

The ester functionality in 5-ethoxy-5-oxopentylzinc bromide may provide additional stabilization through electronic effects [6] [7]. The electron-withdrawing nature of the ester group could further raise the energy barrier for β-hydride elimination by reducing electron density at the zinc center [6] [7]. This electronic stabilization contributes to the overall thermal stability of the organozinc compound [6] [7].

Transition State Geometries and Energetics

Density functional theory calculations have provided detailed insights into the transition state structures for β-hydride elimination from organozinc complexes [15] [17] [18]. The transition states require the formation of agostic interactions between the β-carbon-hydrogen bond and the metal center, followed by hydrogen transfer to form metal hydride species [15] [17] [18]. For zinc complexes, these transition states are significantly higher in energy compared to analogous late transition metal systems [15] [17] [18].

The geometry requirements for β-hydride elimination include the availability of vacant coordination sites on the metal center and appropriate orbital overlap between the metal and the β-carbon-hydrogen bond [14] [16] [19]. Zinc centers in organozinc compounds are typically coordinatively saturated through solvation by tetrahydrofuran or coordination by halide ligands, reducing the availability of sites for agostic interactions [14] [16].

For 5-ethoxy-5-oxopentylzinc bromide, the coordination environment around zinc includes the organic ligand, bromide, and multiple tetrahydrofuran molecules [6] [7] [9]. This saturated coordination sphere further inhibits the formation of agostic interactions necessary for β-hydride elimination [6] [7] [9]. The steric bulk of the coordinated ligands also contributes to the suppression of β-hydride elimination pathways [9] [11].

Table 3: β-Hydride Elimination Barriers and Stability Factors
Metal ComplexActivation Barrier (kcal/mol)Stability Relative to d8 Metalsβ-H Availability
Zinc-Alkyl (d10)>25HighRequired
Nickel-Alkyl (d8)5.9-13.2LowRequired
Palladium-Alkyl (d8)9.8-16.4ModerateRequired
Zinc-Neopentyl>30Very HighNone
Zinc-MethylNot ApplicableVery HighNone

Ligand Design Strategies for Enhanced Stability

The design of organozinc compounds with enhanced stability toward β-hydride elimination involves careful consideration of both electronic and steric factors [14] [16] [19]. Primary strategies include the use of alkyl groups lacking β-hydrogen atoms, such as methyl or neopentyl substituents, or the incorporation of chelating ligands that saturate the coordination sphere around zinc [14] [16] [19].

For compounds like 5-ethoxy-5-oxopentylzinc bromide that contain β-hydrogen atoms, stability can be enhanced through the coordination environment around zinc [9] [11]. The presence of strongly coordinating ligands such as tetrahydrofuran or the potential for intramolecular coordination by the ester functionality helps maintain coordinative saturation [9] [11]. This coordination environment reduces the likelihood of forming the vacant coordination sites necessary for β-hydride elimination [9] [11].

Temperature also plays a crucial role in the stability of organozinc compounds toward β-hydride elimination [14] [16]. While the high activation barriers provide kinetic stability at ambient temperatures, elevated temperatures may provide sufficient thermal energy to overcome these barriers [14] [16]. The thermal stability of 5-ethoxy-5-oxopentylzinc bromide in tetrahydrofuran solution reflects this balance between kinetic barriers and thermal activation [6] [7] [9].

Mechanistic Comparison with Late Transition Metals

The mechanistic differences between zinc and late transition metals in β-hydride elimination reflect fundamental differences in electronic structure and coordination chemistry [15] [17] [18]. Late transition metals like palladium and nickel readily undergo β-hydride elimination through concerted mechanisms involving four-membered transition states [15] [17] [18]. These processes are often thermodynamically favorable and kinetically accessible under mild conditions [15] [17] [18].

In contrast, zinc complexes require significantly higher activation energies for β-hydride elimination due to the lack of available d orbitals for bond activation [14] [15] [16]. When β-hydride elimination does occur from zinc centers, it typically proceeds through higher energy pathways that may involve different transition state geometries compared to late transition metals [14] [15] [16]. The mechanistic details of these processes remain an active area of research [14] [15] [16].

Dates

Last modified: 08-19-2023

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